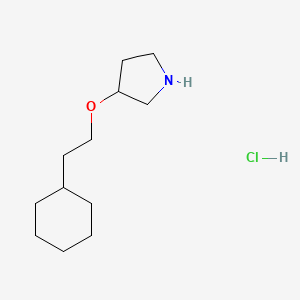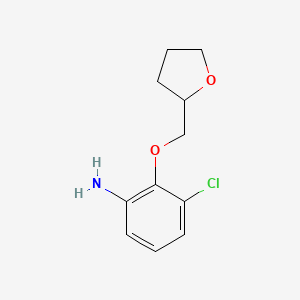
3-Chloro-2-(tetrahydro-2-furanylmethoxy)aniline
Overview
Description
3-Chloro-2-(tetrahydro-2-furanylmethoxy)aniline, also known as CTFA, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications in various fields. It is a biochemical used for proteomics research . The molecular formula of this compound is C11H14ClNO2 and it has a molecular weight of 227.69 g/mol .
Scientific Research Applications
Chlorinating Agents and Aniline Derivatives
Research explores the use of chlorinating agents such as 1-chloro-1,2-benziodoxol-3-one for the ortho-selective chlorination of aryls, including aniline derivatives. This process is facilitated by an amide directing group in aqueous conditions, highlighting a method for modifying aniline structures, potentially applicable to compounds like 3-Chloro-2-(tetrahydro-2-furanylmethoxy)aniline (B. Vinayak et al., 2018).
Synthesis and Functionalization
The synthesis of complex aniline derivatives through reactions like directed lithiation, leading to the formation of structures such as 1,2,3,4-tetrahydroquinolines, suggests a pathway for synthesizing and modifying compounds similar to 3-Chloro-2-(tetrahydro-2-furanylmethoxy)aniline (J. Reed et al., 1988).
Adsorption Properties
Research on chloro derivatives of aniline, such as their adsorption on halloysite adsorbents, is relevant for understanding the environmental interactions and potential applications of 3-Chloro-2-(tetrahydro-2-furanylmethoxy)aniline in removing toxic compounds from wastewater (P. Słomkiewicz et al., 2017).
Anticorrosive Applications
The development of oligoaniline-containing materials for corrosion protection showcases the potential of aniline derivatives in creating coatings that enhance the durability of metals, which may extend to derivatives like 3-Chloro-2-(tetrahydro-2-furanylmethoxy)aniline (Lin Gu et al., 2015).
properties
IUPAC Name |
3-chloro-2-(oxolan-2-ylmethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c12-9-4-1-5-10(13)11(9)15-7-8-3-2-6-14-8/h1,4-5,8H,2-3,6-7,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEFOYQWVEPKGCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=C(C=CC=C2Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-(tetrahydro-2-furanylmethoxy)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



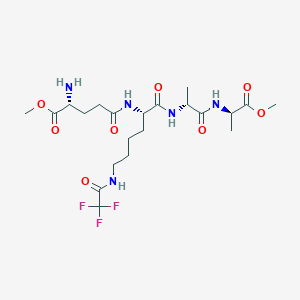
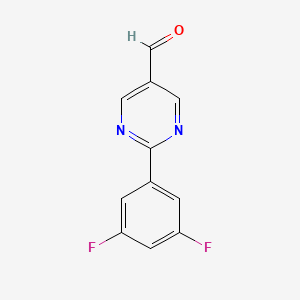
![[2-(4-Fluorophenyl)pyrimidin-5-yl]methanol](/img/structure/B1438138.png)
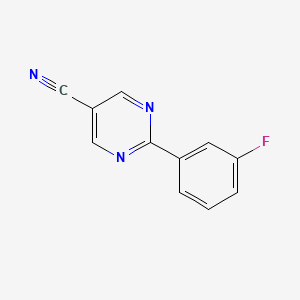
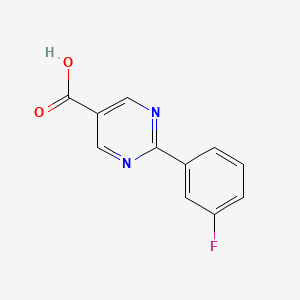
![N'-Benzo[1,3]dioxol-5-ylmethyl-N,N-dimethyl-propane-1,3-diamine dihydrochloride](/img/structure/B1438142.png)
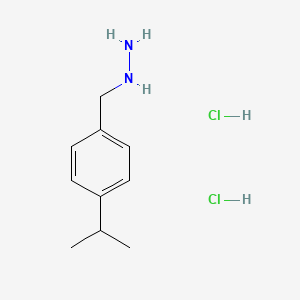
![4-[([1,1'-Biphenyl]-2-yloxy)methyl]piperidine hydrochloride](/img/structure/B1438145.png)
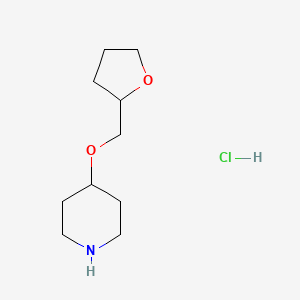
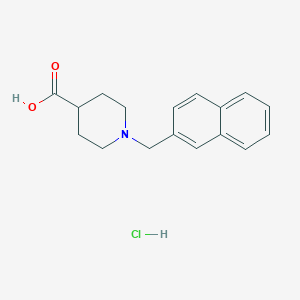
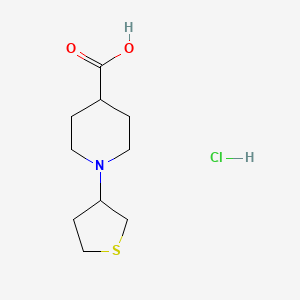
![4-[4-(Sec-butyl)phenoxy]-2-methylphenylamine hydrochloride](/img/structure/B1438149.png)
